1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone involves multiple steps. The process typically starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenoxyphenyl group and the piperidinyl moiety. The final step involves the addition of the dimethylaminoethanone group. Reaction conditions often include the use of organic solvents like DMSO and ethyl acetate, and the reactions are carried out under inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino and phenoxy groups. Common reagents used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of specific kinases, such as FLT3. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone is unique due to its high selectivity for FLT3 kinase over other kinases like BTK. Similar compounds include:
Ibrutinib: A BTK inhibitor with some FLT3 activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives have been synthesized and evaluated for their antiproliferative activities against leukemia cell lines.
This compound’s unique structure and selectivity make it a promising candidate for further research and development in the field of targeted cancer therapies.
Properties
Molecular Formula |
C26H29N7O2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29) |
InChI Key |
IZNAFSDUTMZGSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
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